An In-depth Technical Guide to 2-Methoxy-3-methylpyridine 1-oxide
An In-depth Technical Guide to 2-Methoxy-3-methylpyridine 1-oxide
This guide provides a comprehensive technical overview of 2-Methoxy-3-methylpyridine 1-oxide (CAS No. 19230-60-5), a key heterocyclic intermediate in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and critical applications, grounding all information in established scientific principles and validated methodologies.
Introduction and Core Concepts
2-Methoxy-3-methylpyridine 1-oxide is a substituted pyridine N-oxide, a class of compounds renowned for their unique reactivity and utility as building blocks in organic synthesis.[1] The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic attack compared to its parent pyridine.[1] This electronic modulation, combined with the directing effects of the methoxy and methyl substituents, makes this molecule a versatile precursor for constructing complex molecular architectures, most notably in the pharmaceutical industry. Its primary significance lies in its role as a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs) like Rabeprazole, which are widely used to treat acid-related gastrointestinal disorders.[2][3]
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are paramount for ensuring purity and predicting reactivity. The key identifiers and properties of 2-Methoxy-3-methylpyridine 1-oxide are summarized below.
Table 1: Core Properties of 2-Methoxy-3-methylpyridine 1-oxide
| Property | Value | Source |
| CAS Number | 19230-60-5 | [4] |
| Molecular Formula | C₇H₉NO₂ | [5] |
| Molecular Weight | 139.15 g/mol | [5][6] |
| IUPAC Name | 2-Methoxy-3-methylpyridine 1-oxide | [5] |
| Canonical SMILES | CC1=C(C=CC=[N+]1[O-])OC | [6] |
| InChI Key | YQDVRUQPMQHIAW-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization
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¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing N-oxide. Separate singlets would be expected for the methyl (-CH₃) and methoxy (-OCH₃) protons.
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¹³C NMR: The carbon spectrum would show seven distinct resonances corresponding to each carbon atom in the molecule, including the two substituted and three unsubstituted carbons of the pyridine ring, and the methyl and methoxy carbons.
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IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring and alkyl groups, C=C and C=N stretching vibrations within the pyridine ring, and a strong, characteristic N-O stretching band, which is a hallmark of pyridine N-oxides.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 139.15, confirming the molecular weight.
Synthesis and Manufacturing Insights
The synthesis of 2-Methoxy-3-methylpyridine 1-oxide is a critical process, often embedded within a larger, multi-step sequence for producing active pharmaceutical ingredients. The most direct and common laboratory-scale approach involves the N-oxidation of the parent pyridine.
N-Oxidation of 2-Methoxy-3-methylpyridine
The foundational principle of this synthesis is the direct oxidation of the nitrogen atom in the pyridine ring. This transformation is typically achieved using peroxy acids or other potent oxidizing agents.
Experimental Protocol: N-Oxidation using Hydrogen Peroxide
This protocol is a representative method adapted from general procedures for pyridine N-oxidation.[5]
-
Dissolution: Dissolve 1 equivalent of 2-Methoxy-3-methylpyridine (CAS 19230-59-2) in a suitable solvent such as glacial acetic acid or chloroform.
-
Reagent Addition: While maintaining the reaction mixture at a controlled temperature (typically 0-25 °C using an ice bath), slowly add an excess (1.1 to 1.5 equivalents) of a 30% hydrogen peroxide solution. Scientist's Note: The slow addition and temperature control are crucial to manage the exothermicity of the reaction and prevent over-oxidation or side reactions.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture. Quench any remaining peroxide by carefully adding a reducing agent like sodium sulfite solution.
-
Isolation: Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide) and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-Methoxy-3-methylpyridine 1-oxide.
Caption: Synthetic pathway for 2-Methoxy-3-methylpyridine 1-oxide via N-oxidation.
Chemical Reactivity and Strategic Transformations
The true synthetic value of 2-Methoxy-3-methylpyridine 1-oxide lies in its versatile reactivity, which is dominated by the N-oxide group. This group activates the methyl group at the C2 position for functionalization, a key transformation in pharmaceutical synthesis.
The Boekelheide Rearrangement: Functionalization of the C2-Methyl Group
A cornerstone reaction of 2-picoline N-oxides is the Boekelheide rearrangement, where treatment with an acylating agent like acetic anhydride leads to the formation of a 2-(acetoxymethyl)pyridine derivative. This intermediate can then be hydrolyzed to the corresponding 2-(hydroxymethyl)pyridine.[2][3] This sequence is instrumental in building the side chain of Rabeprazole.
Reaction Workflow: From N-Oxide to Functionalized Pyridine
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Acetylation: The N-oxide is treated with acetic anhydride, often at elevated temperatures (e.g., 90-100 °C). The N-oxide oxygen attacks the anhydride, initiating a rearrangement that results in the formation of 2-(acetoxymethyl)-4-methoxy-3-methylpyridine. Scientist's Note: This step is a powerful way to convert a relatively inert methyl group into a functional handle.
-
Hydrolysis: The resulting acetate ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide in an alcohol solvent) to yield 2-(hydroxymethyl)-4-methoxy-3-methylpyridine.
-
Chlorination: The hydroxymethyl group can be subsequently converted to a chloromethyl group using a chlorinating agent like thionyl chloride. This chlorinated intermediate is now primed for nucleophilic substitution.[3]
Caption: Key transformations of the N-oxide for pharmaceutical intermediate synthesis.
Applications in Drug Development
The predominant application of 2-Methoxy-3-methylpyridine 1-oxide is as a crucial building block in the industrial synthesis of Rabeprazole, a widely prescribed proton pump inhibitor.[2][3][7]
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Rabeprazole Synthesis: The functionalized pyridine intermediates derived from 2-Methoxy-3-methylpyridine 1-oxide (as detailed in Section 4.1) are condensed with 2-mercaptobenzimidazole.[3][7] The resulting thioether is then oxidized to the final sulfoxide product, Rabeprazole. The specific substitution pattern of the starting N-oxide is essential for the biological activity of the final drug molecule.
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Other Potential Applications: Due to its inherent reactivity, this compound and its derivatives are valuable in chemical research for creating novel heterocyclic structures. Analogues of pyridine N-oxides have been investigated for potential antimicrobial and antioxidant properties, suggesting broader applications in medicinal chemistry and agrochemicals.[5]
Safety and Handling
As with all laboratory chemicals, 2-Methoxy-3-methylpyridine 1-oxide should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. While specific toxicity data is limited, it is prudent to treat it as a potentially harmful compound. For the related parent compound, 2-Methoxy-3-methylpyridine, the GHS hazard statements include warnings for being a combustible liquid and causing skin, eye, and respiratory irritation.[8]
References
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
-
A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]
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Synthesis of 3-methoxy-2-methylpyridine. PrepChem.com. [Link]
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Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
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3-Methoxy-2-methylpyridine 1-oxide. PubChem. [Link]
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